Characterization of 1,6,8-Trideoxyshanzhigenin: A Methodological Guide for Structural Elucidation
Characterization of 1,6,8-Trideoxyshanzhigenin: A Methodological Guide for Structural Elucidation
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, detailed experimental data for the specific compound 1,6,8-Trideoxyshanzhigenin is not extensively available in the public domain. This technical guide therefore provides a comprehensive methodological framework for its structural characterization, based on established analytical techniques for the broader class of iridoid natural products, to which it likely belongs. The data and protocols presented are representative examples derived from the analysis of structurally related compounds.
Introduction
1,6,8-Trideoxyshanzhigenin is identified by the CAS number 99173-00-9 and has the molecular formula C₁₀H₁₄O₃. Its systematic name is 1,4a,5,6,7,7a-Hexahydro-7-methylcyclopenta[c]pyran-4-carboxylic acid. Based on its nomenclature and skeletal framework, it is classified as a deoxygenated derivative of a shanzhigenin-type iridoid. Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries.
This guide outlines a systematic approach to the isolation and complete structural elucidation of 1,6,8-Trideoxyshanzhigenin, employing modern spectroscopic and spectrometric techniques.
Proposed Structure
The putative structure of 1,6,8-Trideoxyshanzhigenin, based on its systematic name, is presented below. The primary objective of the characterization process is to confirm this structure and establish its stereochemistry.
Caption: Putative Structure of 1,6,8-Trideoxyshanzhigenin
Experimental Protocols
A generalized workflow for the isolation and characterization of a novel iridoid like 1,6,8-Trideoxyshanzhigenin from a natural source is presented below.
Caption: General Workflow for Iridoid Characterization
Isolation and Purification
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Extraction: The dried and powdered plant material is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction for iridoids) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).
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Size-Exclusion Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other high molecular weight impurities.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is performed on a preparative HPLC system with a C18 column, using a gradient of acetonitrile (B52724) and water as the mobile phase, to yield the pure compound.
Spectroscopic and Spectrometric Analysis
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NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable structural information.
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Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds).
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UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify any chromophores present in the molecule.
Data Presentation and Interpretation
Mass Spectrometry Data
The molecular formula of 1,6,8-Trideoxyshanzhigenin is C₁₀H₁₄O₃, with a calculated molecular weight of 182.0943 g/mol .
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 183.1016 | To be determined | Protonated molecular ion |
| [M+Na]⁺ | 205.0835 | To be determined | Sodium adduct |
| [M-H]⁻ | 181.0870 | To be determined | Deprotonated molecular ion |
MS/MS Fragmentation: The fragmentation pattern of iridoids in MS/MS often involves characteristic neutral losses, such as H₂O and CO₂. For 1,6,8-Trideoxyshanzhigenin, the loss of the carboxylic acid group (45 Da) would be a key diagnostic fragmentation.
NMR Spectroscopy Data
The following tables present the expected ¹H and ¹³C NMR chemical shifts for the core structure of 1,6,8-Trideoxyshanzhigenin, based on data from structurally related iridoids.
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | ~5.5-5.8 | d | ~6.0 |
| H-3 | ~7.2-7.4 | s | |
| H-4a | ~2.8-3.2 | m | |
| H-5α | ~1.8-2.0 | m | |
| H-5β | ~2.1-2.3 | m | |
| H-6 | Not present | ||
| H-7 | ~2.4-2.7 | m | |
| H-7a | ~2.0-2.3 | m | |
| H-8 | Not present | ||
| 7-CH₃ | ~1.1-1.3 | d | ~7.0 |
| 4-COOH | ~10-12 | br s |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Position | δ (ppm) |
| C-1 | ~95-100 |
| C-3 | ~150-155 |
| C-4 | ~110-115 |
| C-4a | ~40-45 |
| C-5 | ~30-35 |
| C-6 | Not present |
| C-7 | ~35-40 |
| C-7a | ~45-50 |
| C-8 | Not present |
| 7-CH₃ | ~15-20 |
| 4-COOH | ~170-175 |
2D NMR Correlations:
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COSY: Correlations between H-1/H-7a, H-7a/H-7, H-7/7-CH₃, H-7a/H-4a, and H-4a/H-5 would be expected, helping to establish the connectivity within the cyclopentane (B165970) ring.
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HSQC: This experiment will correlate each proton signal to its directly attached carbon.
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HMBC: Long-range correlations will be crucial for confirming the overall structure. Key expected correlations include:
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H-1 to C-3, C-4a, and C-7a
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H-3 to C-1, C-4, C-4a, and C-5
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7-CH₃ to C-7 and C-7a
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H-1 and H-3 to the carbonyl carbon of the carboxylic acid (C-4).
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Caption: Logic Diagram for Structure Elucidation
Conclusion
The structural characterization of 1,6,8-Trideoxyshanzhigenin requires a systematic application of modern analytical techniques. By following the outlined experimental protocols and carefully interpreting the resulting spectroscopic and spectrometric data, the definitive structure and stereochemistry of this novel iridoid can be established. This foundational chemical knowledge is a prerequisite for further investigation into its biological activities and potential applications in drug development.
